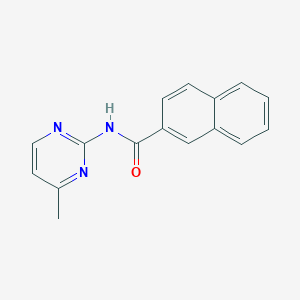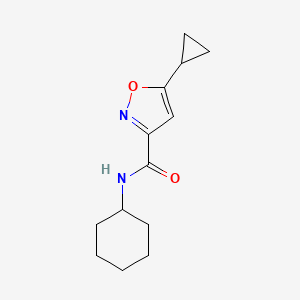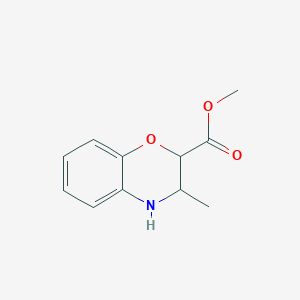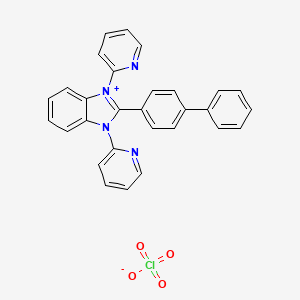
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPP+ and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MPP+ is in the study of Parkinson's disease. MPP+ is known to selectively damage dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This property of MPP+ has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
Wirkmechanismus
MPP+ exerts its toxic effects on dopaminergic neurons through its ability to enter the cells through the dopamine transporter. Once inside the cells, MPP+ is oxidized by the enzyme monoamine oxidase-B (MAO-B) to form a highly reactive metabolite that damages the mitochondria and leads to cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have several biochemical and physiological effects on cells. It selectively damages dopaminergic neurons, which are the cells that produce dopamine, a neurotransmitter that is crucial for movement control. The damage to these cells leads to a decrease in dopamine levels, which results in the characteristic motor symptoms of Parkinson's disease. MPP+ also affects the mitochondrial function of cells, leading to a decrease in energy production and an increase in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPP+ has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPP+ also has several limitations, including its toxicity and potential hazards associated with its use. Careful handling and disposal of MPP+ are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
For the study of MPP+ include the development of new treatments for Parkinson's disease and improved methods for synthesizing and purifying the compound.
Synthesemethoden
MPP+ is synthesized through a specific method that involves the reaction between N-methyl-4-phenylpyridinium iodide and 3-phenylpropyl bromide. This reaction results in the formation of MPP+ as a white crystalline solid. The synthesis method of MPP+ is crucial to ensure the purity and quality of the compound for its scientific research applications.
Eigenschaften
IUPAC Name |
3-phenylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16;/h2,4-5,9-10H,3,6-8,11-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLDWSOHVTQQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
